molecular formula C8H6F3NO3 B12869672 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene

Katalognummer: B12869672
Molekulargewicht: 221.13 g/mol
InChI-Schlüssel: CHEDAZJVCOQYHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is a fluorinated aromatic compound with the molecular formula C8H5F3NO3. This compound is characterized by the presence of a nitro group, a fluoro group, and a difluoroethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the difluoroethoxy group. One common method involves the following steps:

    Nitration: A fluorinated benzene derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Introduction of Difluoroethoxy Group: The nitro-fluorobenzene intermediate is then reacted with a difluoroethanol derivative under basic conditions to introduce the difluoroethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluoro and difluoroethoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Reduction: The major product of the reduction of this compound is 3-Fluoro-5-(2,2-difluoroethoxy)aniline.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its nitro, fluoro, and difluoroethoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-4-nitroanisole: Similar in structure but with a methoxy group instead of a difluoroethoxy group.

    2,4-Difluoronitrobenzene: Contains two fluoro groups and a nitro group but lacks the difluoroethoxy group.

    4-Fluoro-3-nitrobenzonitrile: Contains a cyano group instead of a difluoroethoxy group.

Uniqueness

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is unique due to the presence of both a nitro group and a difluoroethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H6F3NO3

Molekulargewicht

221.13 g/mol

IUPAC-Name

1-(2,2-difluoroethoxy)-3-fluoro-5-nitrobenzene

InChI

InChI=1S/C8H6F3NO3/c9-5-1-6(12(13)14)3-7(2-5)15-4-8(10)11/h1-3,8H,4H2

InChI-Schlüssel

CHEDAZJVCOQYHR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1OCC(F)F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.